Product packaging for Anamorelin Fumarate(Cat. No.:CAS No. 339539-92-3)

Anamorelin Fumarate

Cat. No.: B3182255
CAS No.: 339539-92-3
M. Wt: 662.8 g/mol
InChI Key: RJIOUAKEXOTTOG-LUDSMFHYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Endogenous Ghrelin System and its Physiological Roles

The endogenous ghrelin system is a complex and crucial regulator of various bodily functions. Ghrelin, often termed the "hunger hormone," is a peptide hormone primarily produced by the P/D1 cells (or X/A-like cells in rodents) in the stomach and intestines. physiology.orgavma.org Smaller amounts are also synthesized in other tissues, including the hypothalamus, pituitary, pancreas, and heart. physiology.orgnih.gov

A unique feature of ghrelin is the n-octanoylation of its third serine residue, a modification essential for its biological activity and ability to bind to its receptor. nih.govresearchgate.net Circulating ghrelin exists in two forms: acylated (active) and desacyl (inactive) ghrelin, with the acylated form being necessary to activate the GHSR. nih.gov

The physiological roles of the ghrelin system are extensive and include:

Appetite and Food Intake: Ghrelin is a potent stimulator of appetite and food intake. nih.govresearchgate.net Its levels rise before meals, suggesting a role in meal initiation. physiology.org

Growth Hormone Secretion: Ghrelin is a powerful secretagogue of growth hormone from the pituitary gland. nih.govnih.gov

Energy Homeostasis: The ghrelin system is involved in the long-term regulation of body weight by reducing energy expenditure. nih.govhormones.gr

Glucose Homeostasis: Ghrelin can influence glucose metabolism by reducing insulin (B600854) secretion and sensitivity. physiology.orgnih.gov

Gastrointestinal Function: It modulates gastric acid secretion and gastrointestinal motility. nih.govnih.gov

Cardiovascular Functions: The ghrelin system has demonstrated effects on the cardiovascular system. nih.gov

Anti-inflammatory Functions: Ghrelin exhibits anti-inflammatory properties. nih.govamegroups.org

Characterization of the Growth Hormone Secretagogue Receptor (GHSR)

The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that mediates the biological effects of ghrelin. nih.govwikipedia.org It is primarily expressed in the hypothalamus and pituitary gland, which is consistent with ghrelin's role in appetite and GH secretion. avma.orgwikipedia.org However, GHSR is also found in other tissues, including the pancreas, heart, and immune cells. nih.govnih.govmdpi.com

The GHSR gene gives rise to two main transcript variants:

GHSR1a: This is the functional, full-length receptor isoform that binds to acylated ghrelin and initiates downstream signaling. wikipedia.orgnih.gov

GHSR1b: This is a truncated isoform that does not bind ghrelin and its function is still under investigation, though it may modulate the activity of GHSR1a. wikipedia.orgqut.edu.au

Activation of GHSR can trigger a variety of intracellular signaling pathways, leading to diverse physiological responses depending on the tissue and cell type. nih.gov The receptor exhibits a high degree of constitutive activity, meaning it can signal even in the absence of a bound ligand. wikipedia.orgrupress.org

The GHSR1a isoform is the key player in mediating ghrelin's effects on energy homeostasis. hormones.gr Its activation in the hypothalamus, particularly in the arcuate nucleus, stimulates neurons that produce orexigenic peptides like neuropeptide Y (NPY) and agouti-related peptide (AgRP), which in turn increase appetite. hormones.gr Conversely, it inhibits anorexigenic neurons. hormones.gr

The constitutive activity of GHSR1a is also thought to be important for maintaining normal energy balance. wikipedia.org Studies have shown that alterations in GHSR1a constitutive activity can lead to changes in food intake and body weight. wikipedia.org The expression level of GHSR1a itself can be influenced by the body's energy balance status. rupress.org

Anamorelin (B1277382) (Fumarate) as a Synthetic Non-Peptidic Ghrelin Receptor Agonist

Anamorelin is a synthetic, orally bioavailable, non-peptidic small molecule that functions as a potent and selective agonist for the GHSR1a. wikipedia.orgnih.govnih.gov Unlike the natural peptide hormone ghrelin, Anamorelin's chemical structure allows for oral administration and a longer half-life of approximately 7 hours. nih.govsci-hub.se

As a ghrelin mimetic, Anamorelin binds to and stimulates the GHSR1a, thereby mimicking the physiological effects of acylated ghrelin. nih.govnih.gov This stimulation leads to increased appetite and the release of growth hormone and IGF-1. wikipedia.orgpatsnap.com

Table 1: In Vitro Activity of Anamorelin

Assay TypeTargetActivityValue
Agonist ActivityGhrelin ReceptorEC500.74 nM nih.gov
Binding AffinityGhrelin ReceptorKi0.70 nM nih.gov
GH Release (rat pituitary cells)-EC501.5 nM biocrick.comnih.gov

EC50: Half maximal effective concentration; Ki: Binding affinity constant.

In preclinical studies, Anamorelin has demonstrated its ability to significantly increase food intake and body weight in rats in a dose-dependent manner. nih.gov It also stimulates the release of growth hormone and IGF-1 in animal models. nih.gov These findings support its mechanism as a ghrelin receptor agonist with potential applications in conditions characterized by anorexia and weight loss. patsnap.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H46N6O7 B3182255 Anamorelin Fumarate CAS No. 339539-92-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t26-,31-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIOUAKEXOTTOG-LUDSMFHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856151
Record name (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339539-92-3
Record name (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Receptor Pharmacology of Anamorelin Fumarate

Ghrelin Receptor (GHSR) Binding Characteristics

Anamorelin (B1277382) demonstrates a potent and specific binding affinity for the GHSR. nih.govnih.gov This high-affinity interaction is a cornerstone of its mechanism of action.

High-Affinity Binding to GHSR (e.g., Ki values)

In vitro binding experiments have quantified the high affinity of anamorelin for the ghrelin receptor. The binding affinity constant (Ki) for anamorelin has been determined to be 0.70 nM. nih.govbiocrick.comglpbio.com For comparison, the endogenous ligand ghrelin binds to the receptor with a Ki of 0.58 nM. nih.gov This indicates that anamorelin binds with an affinity that is comparable to, though slightly lower than, the natural hormone. iiarjournals.org

Table 1: Ghrelin Receptor Binding Affinity

Compound Ki (nM) 95% Confidence Interval (CI)
Anamorelin 0.70 0.55–0.96
Ghrelin 0.58 0.51–0.66

Data sourced from in vitro binding experiments. nih.gov

Competitive Binding with Radiolabeled Agonists (e.g., Ibutamoren)

Further evidence of anamorelin's specific binding to the ghrelin receptor comes from competitive binding assays. In these experiments, anamorelin effectively competes with radiolabeled ghrelin receptor agonists, such as [35S]-MK-677 (Ibutamoren), for binding to the receptor. nih.govbiocrick.com Anamorelin was found to inhibit the binding of the radiolabeled agonist with a 50% inhibitory concentration (IC50) of 0.69 nM. nih.govbiocrick.combiocrick.com This competitive inhibition demonstrates that anamorelin occupies the same binding site on the GHSR as other known agonists. nih.gov Additionally, anamorelin competitively inhibited the binding of human ghrelin to the human recombinant GHSR-1a with an IC50 of 7.3 ± 0.6 nmol/L. pmda.go.jp

Agonist Activity and Functional Efficacy on GHSR

Anamorelin acts as a full agonist at the ghrelin receptor, initiating a functional response upon binding. unipd.it

Half-Maximal Effective Concentration (EC50) Determination in Functional Assays (e.g., FLIPR Assay)

The agonist activity of anamorelin has been demonstrated in functional assays, such as the Fluorometric Imaging Plate Reader (FLIPR) assay. nih.govnih.gov In these assays, anamorelin showed significant agonist activity on the ghrelin receptor, with a half-maximal effective concentration (EC50) of 0.74 nM. nih.govcancer-research-network.combiocrick.combiocrick.comimmunomart.comselleckchem.comdovepress.com This value is comparable to the EC50 of ghrelin itself, which was determined to be 0.67 nM in the same assay system. nih.gov In cultured cells from the rat anterior pituitary, anamorelin stimulated an increase in growth hormone (GH) concentration in a dose-dependent manner, with an EC50 value of 0.30 nmol/L. pmda.go.jp Another study reported an EC50 of 1.5 nM for GH release in rat pituitary cells. nih.govbiocrick.combiocrick.com

Table 2: Ghrelin Receptor Agonist Activity

Compound EC50 (nM) in FLIPR Assay 95% Confidence Interval (CI)
Anamorelin 0.74 0.50–1.12
Ghrelin 0.67 0.60–0.76

Data reflects agonist activity on the ghrelin receptor. nih.gov

Absence of Significant Antagonist Activity at High Concentrations

Importantly, studies have shown that anamorelin does not exhibit significant antagonist activity at the ghrelin receptor, even at concentrations up to 1,000 nM. nih.govbiocrick.combiocrick.comportico.org This indicates that its primary interaction with the receptor is to activate it, rather than block the effects of the endogenous ligand. iiarjournals.org

Selectivity Profile and Off-Target Interactions

Anamorelin demonstrates a high degree of selectivity for the ghrelin receptor. nih.govcancer-research-network.com To assess its specificity, anamorelin was screened against a large panel of over 100 other receptors, ion channels, and transporters. nih.govbiocrick.compmda.go.jp

The results of these screenings showed that anamorelin has weak or no significant binding to most other targets. cancer-research-network.com One study noted binding to the tachykinin neurokinin 2 (NK2) site with an IC50 of 0.021 μM; however, a subsequent functional assay for NK2 activity revealed no functional effect. nih.govbiocrick.com Other reports indicate weak binding to L-type calcium channels, the serotonin (B10506) transporter, and the sodium channel. cancer-research-network.com

Furthermore, studies have shown that anamorelin does not have off-target effects on other anterior pituitary hormone axes. nih.gov No significant changes were observed in the levels of prolactin, luteinizing hormone, follicle-stimulating hormone, thyroid-stimulating hormone, adrenocorticotropic hormone, or cortisol, confirming the selective action of anamorelin on GH regulation in the pituitary. nih.govnih.gov

Screening Against Diverse Receptors, Ion Channels, Transporters, and Enzymes

To assess its selectivity, Anamorelin was screened against a large panel of over 100 different receptors, ion channels, transporters, and enzymes. nih.govbiocrick.com The results of these screenings demonstrated a high degree of selectivity for the ghrelin receptor. nih.gov At a concentration of 10 μM, which is significantly higher than the concentrations required for ghrelin receptor activation, Anamorelin showed only weak binding to a few other targets. nih.gov These included the L-type calcium channel (both benzothiazepine (B8601423) and phenylalkylamine binding sites), the serotonin transporter, and the sodium channel. nih.gov The IC50 values for the ligand binding to the rat L-type calcium channel and the rat voltage-dependent sodium channel were found to be in the micromolar range, specifically 4.91 to 9.33 µmol/L and 3.57 µmol/L, respectively. pmda.go.jp

Table 1: Anamorelin Binding and Functional Activity Data

Target Assay Type Species Result (IC50)
Ghrelin Receptor Binding Affinity (Ki) - 0.70 nM biocrick.com
Ghrelin Receptor Competition Assay - 0.69 nM biocrick.com
Ghrelin Receptor Agonist Activity (EC50) - 0.74 nM biocrick.com
Tachykinin Neurokinin 2 (NK2) Site Binding Human 0.021 μM nih.govresearchgate.netchemsrc.com
Tachykinin Neurokinin 2 (NK2) Site Functional Assay - No functional activity nih.govbiocrick.comresearchgate.net
L-type Calcium Channel (Benzodiazepine site) Ligand Binding Rat 4.91 - 9.33 µmol/L pmda.go.jp
L-type Calcium Channel (Phenylalkylamine site) Ligand Binding Rat 4.91 - 9.33 µmol/L pmda.go.jp
Voltage-dependent Sodium Channel Ligand Binding Rat 3.57 µmol/L pmda.go.jp

Evaluation of Tachykinin Neurokinin 2 (NK2) Site Binding and Functional Activity

During the extensive screening process, Anamorelin demonstrated binding to the tachykinin neurokinin 2 (NK2) receptor site with an IC50 value of 0.021 μM. nih.govresearchgate.netchemsrc.com The NK2 receptor, which preferentially binds the ligand neurokinin A (NKA), is involved in various physiological processes, including smooth muscle contraction. guidetopharmacology.org Despite this observed binding affinity, subsequent functional assays revealed that Anamorelin has no functional activity at the NK2 receptor. nih.govbiocrick.comresearchgate.net This indicates that while Anamorelin can physically interact with the NK2 receptor binding site, it does not trigger a functional response, meaning it does not act as an agonist or antagonist at this receptor. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Anamorelin (Fumarate)
Ghrelin
Ibutamoren
Neurokinin A
Serotonin
Benzothiazepine

Mechanism of Action and Downstream Signaling Pathways of Anamorelin Fumarate

GHSR Activation and Associated Intracellular Cascades

Anamorelin (B1277382) demonstrates a high affinity for the GHSR, with a reported binding affinity constant (Ki) of 0.70 nM. nih.govmedchemexpress.com In competitive binding assays using radiolabeled ibutamoren, another ghrelin receptor agonist, anamorelin also showed high-affinity binding with an IC50 of 0.69 nM. medchemexpress.comnih.gov The agonist activity of anamorelin on the ghrelin receptor has a half-maximal effective concentration (EC50) value of 0.74 nM. cancer-research-network.comnih.gov

Upon binding to and activating the GHSR, anamorelin initiates a cascade of intracellular signaling events. patsnap.com The GHSR is a G protein-coupled receptor, and its activation by anamorelin can stimulate multiple signaling pathways, including those involving the Gq/11 and Gi/o families of G proteins. nih.gov One of the key downstream pathways implicated in the action of GHSR agonists is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cellular growth and metabolism. patsnap.com This activation ultimately leads to the physiological effects associated with anamorelin, such as the stimulation of growth hormone secretion. patsnap.com

Stimulation of Growth Hormone (GH) Release

A primary pharmacodynamic effect of anamorelin is the potent stimulation of growth hormone (GH) secretion from the pituitary gland. patsnap.comnih.gov This effect has been consistently observed in both in vitro and in vivo preclinical models.

In studies utilizing primary cultures of rat pituitary cells, anamorelin has been shown to induce the release of GH in a dose-dependent manner. nih.govnih.govscienceopen.com The potency of anamorelin in stimulating GH release in these in vitro models is demonstrated by a reported EC50 of 1.5 nM. nih.govmedchemexpress.comnih.gov This finding confirms the direct action of anamorelin on pituitary somatotrophs to promote GH secretion.

Consistent with in vitro findings, the administration of anamorelin to various animal models leads to a significant and dose-dependent increase in circulating plasma GH levels. nih.govnih.gov

In rats, single oral doses of anamorelin at 3, 10, and 30 mg/kg resulted in a dose-dependent elevation of plasma GH. nih.govnih.gov The maximum plasma GH concentrations were observed between 0.5 and 2 hours post-administration. nih.govnih.govnih.gov The magnitude of this increase ranged from a 2.3-fold rise with the 3 mg/kg dose to a 4.1-fold increase with the 30 mg/kg dose compared to control animals. nih.govnih.gov

Similarly, in a lung cancer mouse xenograft model, repeated administration of anamorelin at 30 mg/kg stimulated a maximum increase in GH concentrations of up to approximately 2.5-fold. nih.gov Studies in other animal models, such as pigs and dogs, have also confirmed the stimulatory effect of anamorelin on GH release. nih.govnih.govnih.gov

Dose-Dependent Effect of a Single Oral Administration of Anamorelin on Plasma GH Levels in Rats
Dose (mg/kg)Mean Plasma GH Concentration Range (ng/mL)Maximum Fold Increase in GH vs. Control
310.0 - 143.02.3
1011.3 - 197.6-
3038.7 - 251.34.1
Control13.5 - 61.0-

Modulation of the Somatotropic Axis

The stimulatory effect of anamorelin on GH secretion leads to subsequent downstream effects on the somatotropic axis, primarily involving Insulin-like Growth Factor 1 (IGF-1) and its binding proteins.

The anamorelin-induced increase in GH stimulates the production and release of IGF-1. patsnap.com This effect has been documented in several animal models. In pigs, administration of anamorelin resulted in increased levels of both GH and IGF-1. nih.govnih.govscienceopen.com

In a mouse xenograft model, while not statistically significant, peak plasma levels of murine IGF-1 were observed to be higher in animals treated with anamorelin (30 mg/kg) compared to the vehicle control group. nih.govasco.org The average mean concentration of IGF-1 after the last dose of anamorelin was increased to 122% of that in vehicle-treated animals. nih.govnih.gov Although repeated administration of anamorelin in pigs led to a reduced GH response over time, it was accompanied by an increase in IGF-1 levels, suggesting a feedback regulation within the somatotropic axis. nih.gov

Anamorelin has also been shown to influence the levels of Insulin-like Growth Factor-Binding Protein 3 (IGFBP-3), which is the main carrier of IGF-1 in the circulation and plays a role in modulating its bioavailability and half-life. Studies have noted that along with increases in GH and IGF-1, anamorelin treatment can also lead to a significant increase in IGFBP-3 levels. nih.govresearchgate.net This suggests a coordinated response within the somatotropic axis to the stimulation by anamorelin.

Effect of Anamorelin on Somatotropic Axis in Animal Models
Animal ModelAnamorelin DoseEffect on IGF-1Effect on IGFBP-3
PigsSingle (3.5 mg/kg) or continuous (1 mg/kg/day)Increased-
Mice (xenograft model)30 mg/kg/day for 28 daysSlightly elevated (122% of control), not statistically significant-
---Significantly increased

Investigating Potential Anti-Inflammatory Modulatory Effects

Systemic inflammation is a key driver of muscle wasting and anorexia in chronic diseases. Anamorelin's mechanism of action extends beyond appetite stimulation to include potential modulation of inflammatory pathways, which is a critical aspect of its therapeutic potential.

Theoretical Reduction of Pro-Inflammatory Cytokines (e.g., TNF-alpha, IL-6)

The endogenous hormone ghrelin, which anamorelin mimics, is known to possess anti-inflammatory properties. nih.govnih.gov It can inhibit the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6). nih.gov These cytokines are significant contributors to the pathogenesis of cachexia. marquette.edu By activating the ghrelin receptor, anamorelin is theorized to reduce the production of these pro-inflammatory cytokines, potentially by inhibiting nuclear factor κB (NF-κB), a key transcription factor in the inflammatory response. nih.gov This reduction in inflammation may alleviate adverse effects on muscle and fat tissue. nih.gov While the anti-inflammatory action is a recognized part of ghrelin's function, clinical studies with anamorelin have not consistently demonstrated statistically significant reductions in circulating levels of these cytokines. nih.gov

CytokinePrimary Role in CachexiaTheoretical Effect of Anamorelin
Tumor Necrosis Factor-alpha (TNF-alpha)Promotes muscle breakdown and anorexiaInhibition of production, leading to reduced inflammation and muscle wasting
Interleukin-6 (IL-6)Induces acute phase response, contributes to muscle atrophy and anorexiaReduction in circulating levels, mitigating systemic inflammation

Biochemical Interactions and Cellular Mechanisms

Anamorelin's influence extends to specific cellular pathways that govern protein synthesis and degradation, representing a targeted approach to preserving muscle mass.

Reduction of [2Fe-2S]-MitoNEET

Current scientific literature details the interaction between the protein Anamorsin and [2Fe-2S]-MitoNEET, but does not establish a direct interaction for the compound Anamorelin. MitoNEET is a protein containing a [2Fe-2S] iron-sulfur cluster, located on the outer mitochondrial membrane. nih.govacs.org It is involved in regulating mitochondrial function and iron-sulfur cluster transfer. nih.govacs.orgmdpi.com The reduction of oxidized [2Fe-2S]-MitoNEET is carried out by a complex involving the protein Anamorsin (also known as CIAPIN1) and Ndor1. nih.govacs.orgmdpi.com This process is crucial for repairing cytosolic iron-sulfur proteins under conditions of oxidative stress. nih.govacs.org Anamorsin acts as an electron donor, transferring an electron to reduce the oxidized [2Fe-2S] cluster in MitoNEET. mdpi.commdpi.comnih.gov This interaction represents a link between the cytosolic iron-sulfur protein assembly (CIA) machinery and mitochondrial processes. nih.govmdpi.com There is no current evidence to suggest that the ghrelin agonist Anamorelin is directly involved in this specific biochemical pathway of MitoNEET reduction.

Compound/ProteinRole in the PathwayInteraction
Anamorsin (CIAPIN1)Component of the cytosolic iron-sulfur protein assembly (CIA) machinery; electron donor.Forms a transient complex with MitoNEET to reduce its [2Fe-2S] cluster. nih.govacs.org
[2Fe-2S]-MitoNEETOuter mitochondrial membrane protein with a redox-active iron-sulfur cluster.Its oxidized form is reduced by the Anamorsin/Ndor1 complex. nih.govmdpi.com
AnamorelinGhrelin receptor agonist.No direct interaction with the Anamorsin-MitoNEET pathway has been identified in the reviewed literature.

Downregulation of Muscle Atrophy Signaling (e.g., FOXO1/Atrogin-1)

A primary mechanism by which muscle wasting occurs is through the ubiquitin-proteasome pathway, where specific ubiquitin ligases tag proteins for degradation. Two critical muscle-specific ubiquitin ligases are Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF-1). nih.govaustinpublishinggroup.com The expression of these ligases is controlled by upstream signaling molecules, notably the Forkhead box O (FOXO) family of transcription factors, such as FOXO1. nih.govnih.gov

When anabolic signaling (like that from the IGF-1/PI3K/AKT pathway) is low, FOXO transcription factors are activated, translocate to the nucleus, and induce the expression of Atrogin-1, leading to muscle atrophy. nih.govnih.gov Research in mouse models has shown that anamorelin can mitigate skeletal muscle atrophy by downregulating the FOXO1/Atrogin-1 signaling pathway. researchgate.net By potentially modulating pathways that influence AKT activity, anamorelin can lead to the phosphorylation and subsequent inhibition of FOXO1, preventing the transcription of Atrogin-1 and thereby reducing muscle protein degradation. researchgate.netresearchgate.net

Signaling MoleculeFunction in Muscle AtrophyEffect of Anamorelin
FOXO1 (Forkhead box O1)Transcription factor that, when activated, promotes the expression of atrophy-related genes. nih.govThe signaling cascade initiated by anamorelin leads to the downregulation of FOXO1 activity. researchgate.net
Atrogin-1 (MAFbx)Muscle-specific E3 ubiquitin ligase that targets proteins for degradation, leading to atrophy. nih.govExpression is reduced due to the downregulation of its transcription factor, FOXO1. researchgate.net

Preclinical Research Models and Findings of Anamorelin Fumarate

In Vitro Cellular Research

In vitro studies have been fundamental in characterizing the pharmacological profile of anamorelin (B1277382). Research using cultured cell lines has confirmed that anamorelin is a potent and highly specific agonist for the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a). iiarjournals.org

Experiments conducted in baby hamster kidney (BHK) cells engineered to express the human ghrelin receptor demonstrated anamorelin's significant binding activity. nih.gov Further studies utilizing fluorescent imaging plate reader assays in HEK293 cells also confirmed its agonist properties. nih.gov These in vitro assays consistently revealed that anamorelin possesses a strong affinity for the ghrelin receptor at the nanomolar level. nih.gov Specifically, anamorelin has a half-maximal effective concentration (EC50) value for agonist activity on the ghrelin receptor of 0.74 nM. dovepress.comcancer-research-network.com Importantly, these studies also showed that the agonist effects of anamorelin are not accompanied by antagonistic actions. nih.gov

The selectivity of anamorelin for the ghrelin receptor is a key finding from this cellular research. At a concentration of 10 μM, anamorelin exhibited weak binding to other receptors, including calcium channel L-type receptors, the serotonin (B10506) transporter, and the sodium channel, highlighting its specificity. nih.govcancer-research-network.com In addition to binding and agonist activity, in vitro experiments using rat pituitary cells demonstrated that anamorelin stimulates the release of growth hormone (GH). nih.govnih.gov

Cell LineAssay TypeKey Finding
HEK293Fluorescent imaging plate reader assayConfirmed agonist activity of anamorelin. nih.gov
Baby Hamster Kidney (BHK)Binding assayDemonstrated significant binding affinity of anamorelin to the ghrelin receptor. nih.gov
Rat Pituitary CellsGrowth hormone release assayShowed that anamorelin stimulates the release of growth hormone. nih.govnih.gov

Animal Models in Cancer Cachexia Research

Animal models, particularly rodent models, have been instrumental in evaluating the in vivo effects of anamorelin on the multifaceted aspects of cancer cachexia.

Studies in both rats and mice have consistently demonstrated the positive impact of anamorelin on food intake and body weight. In healthy rats, once-daily oral administration of anamorelin resulted in significant and dose-dependent increases in both food intake and body weight compared to control groups. nih.govnih.govcancer-research-network.com

In mouse models of cancer cachexia, anamorelin has also shown efficacy. For instance, in a lung cancer xenograft mouse model, anamorelin administration led to statistically significant increases in mean body weight at doses of 10 and 30 mg/kg/day compared to controls. nih.govasco.org Another study utilizing a human fibrosarcoma (HT-1080) tumor model in mice found that anamorelin increased cumulative food intake and tumor-free body weight when administered preventatively. researchgate.net Furthermore, in a mouse model of chemotherapy-induced cachexia (using gemcitabine (B846) and cisplatin), supplementary oral anamorelin successfully mitigated the decrease in food intake and body weight loss. nih.govnih.gov

Animal ModelKey Findings on Food Intake and Body Weight
Healthy RatsSignificant and dose-dependent increases in food intake and body weight. nih.govnih.gov
Lung Cancer Xenograft Mouse ModelStatistically significant increase in mean body weight at 10 and 30 mg/kg/day. nih.govasco.org
HT-1080 Fibrosarcoma Mouse ModelIncreased cumulative food intake and tumor-free body weight (preventative administration). researchgate.net
Chemotherapy-Induced Cachexia Mouse ModelMitigated decrease in food intake and body weight loss. nih.govnih.gov

A key feature of cancer cachexia is the progressive loss of skeletal muscle mass. nih.gov Preclinical research has begun to uncover the molecular mechanisms by which anamorelin may counteract this muscle wasting. In a mouse model of chemotherapy-induced cachexia, analysis of resected muscles revealed that anamorelin suppressed skeletal muscle atrophy. nih.govnih.gov This effect was mediated through the downregulation of the forkhead box protein O-1 (FOXO1)/atrogin-1 signaling pathway. nih.govnih.gov Atrogin-1 is an E3 ubiquitin ligase that plays a crucial role in muscle protein degradation, and its downregulation suggests that anamorelin may help to preserve muscle mass by inhibiting this catabolic pathway.

Rodent Models (Rats and Mice)

Analysis of Preventative versus Reversal Effects in Tumor Models (e.g., HT-1080 Fibrosarcoma Model)

In preclinical evaluations using the HT-1080 human fibrosarcoma tumor model, anamorelin has been investigated for its potential to both prevent and reverse cancer-related cachexia. One study initiated treatment with anamorelin on day 8 post-tumor implantation, before the onset of weight loss, to assess its preventative capabilities. In this prevention phase, anamorelin administration led to an increase in tumor-free body weight and fat mass in both non-tumor-bearing and HT-1080 tumor-bearing mice. researchgate.net However, it did not have a significant effect on tumor-free lean mass. researchgate.net Notably, cumulative food intake was also increased in both groups of mice treated with anamorelin during the prevention period (Days 8-18). researchgate.net Importantly, the tumor weight was not affected by anamorelin treatment in this preventative context. researchgate.net

Table 1: Effects of Anamorelin in the HT-1080 Fibrosarcoma Model

Treatment PhaseParameterObservation in Anamorelin-Treated Mice
Prevention Tumor-Free Body WeightIncreased
Fat MassIncreased
Tumor-Free Lean MassNo significant change
Cumulative Food IntakeIncreased
Tumor WeightNo significant effect
Reversal Tumor-Free Body WeightNo significant increase
Tumor WeightDecreased
Influence on Tumor Growth in Xenograft Models (e.g., A549 NSCLC)

A significant concern with growth hormone (GH) secretagogues like anamorelin is their potential to stimulate tumor growth. This has been specifically investigated in xenograft models using A549 non-small cell lung cancer (NSCLC) cells. In a study where female nude mice with established A549 tumors were administered anamorelin daily for 28 days, no significant differences in tumor growth were observed between the anamorelin-treated groups and the vehicle controls. nih.govnih.govasco.orgbohrium.comresearchgate.net This lack of effect on tumor progression occurred despite the fact that anamorelin administration led to significantly higher peak murine growth hormone (mGH) levels and a trend towards increased murine insulin-like growth factor-1 (mIGF-1) levels. nih.govnih.govresearchgate.net

Throughout these studies, while tumor growth continued, the rate was comparable across all treatment and control groups. nih.govnih.govresearchgate.net Daily food consumption was also noted to be relatively unchanged by anamorelin treatment in this specific tumor model. nih.govnih.govresearchgate.net However, a significant increase in mean body weight gain was observed in the animals that received higher doses of anamorelin by the end of the treatment period. nih.govnih.govresearchgate.net These findings collectively suggest that, at least in the A549 NSCLC xenograft model, anamorelin does not appear to promote tumor growth, supporting its development for managing cancer-related anorexia/cachexia. nih.govnih.govasco.orgresearchgate.net

Table 2: Summary of Anamorelin's Effects in A549 NSCLC Xenograft Model

ParameterFinding
Tumor GrowthNo significant difference compared to control
Murine Growth Hormone (mGH)Significantly increased
Murine Insulin-like Growth Factor-1 (mIGF-1)Slightly elevated (not statistically significant)
Daily Food ConsumptionRelatively unchanged
Body Weight GainSignificantly increased at higher doses

Studies in Other Animal Species (e.g., Pigs, Ferrets)

Investigation of Growth Hormone Stimulation Profiles

The stimulatory effect of anamorelin on growth hormone (GH) secretion has been confirmed in larger animal models, including pigs. Following a single oral administration of anamorelin, a significant rise in GH levels was observed. nih.govnih.gov Studies have also shown that repeated administration of anamorelin in pigs led to an increase in insulin-like growth factor-1 (IGF-1) levels. nih.govnih.gov However, with repeated daily dosing, the acute GH release response was noted to be considerably reduced by the seventh day of administration. nih.gov This attenuated response may be attributable to the negative feedback loop exerted by the increased levels of IGF-1 on GH secretion. nih.gov Similar stimulatory effects on GH and IGF-1 have also been observed in dogs. nih.govnih.gov

Assessment of Food and Water Consumption

In studies using ferrets as a model for cisplatin-induced emesis, anamorelin's effects on food and water intake were evaluated. When administered intracerebroventricularly, anamorelin was found to improve food and water consumption by approximately 20% to 40% during the acute phase of cisplatin-induced emesis. nih.gov However, this effect was not observed during the delayed phase. nih.gov In contrast, when anamorelin was administered intraperitoneally, it did not have a significant effect on cisplatin-induced emesis but did inhibit the associated weight loss during the delayed phase (48-72 hours). nih.gov

Characterization of Anti-Emetic Mechanisms (Central vs. Peripheral Pathways)

Research in ferrets has provided insights into the anti-emetic mechanisms of anamorelin. When administered directly into the central nervous system via intracerebroventricular injection, anamorelin reduced cisplatin-induced acute emesis by 60%. nih.gov This suggests a centrally mediated anti-emetic effect. However, this central administration did not affect delayed emesis. nih.gov In contrast, intraperitoneal administration of anamorelin did not have any effect on either acute or delayed cisplatin-induced emesis, indicating that its peripheral action may not be significant in this context. nih.gov These findings point towards a central pathway for the anti-emetic properties of anamorelin. nih.gov

Modulation of Gut Motility (e.g., Isolated Ileum Contractions)

The influence of anamorelin on gut motility has been investigated using isolated ferret ileum. In this ex vivo model, anamorelin was shown to inhibit electrical field stimulation (EFS)-induced contractions by 94.4%. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 14.0 µM. nih.gov This demonstrates a direct inhibitory effect of anamorelin on the contractility of the small intestine, which could potentially contribute to its effects on gastrointestinal function.

Table 3: Preclinical Profile of Anamorelin in Other Animal Species

SpeciesModel/AssayFinding
PigIn vivoSingle dose increased GH; repeated doses increased IGF-1 but attenuated GH response.
FerretCisplatin-induced emesisCentral administration improved acute food/water intake and reduced acute emesis.
FerretIsolated IleumInhibited EFS-induced contractions.

Combination Therapy in Preclinical Models

Synergistic Effects with Myostatin Inhibitors on Muscle Wasting and Strength

Preclinical research has investigated the therapeutic potential of combining anamorelin with a myostatin inhibitor to combat cancer-induced muscle wasting. Myostatin, a negative regulator of skeletal muscle mass, is a key target for therapies aimed at preventing muscle atrophy. In a study utilizing a mouse model of cancer cachexia, the combination of anamorelin with a myostatin inhibitory D-peptide, MID-35, demonstrated significant advantages over monotherapy.

This combination therapy led to an increase in food intake and maximized grip strength in the cachexic mice, ultimately resulting in longer survival. While intramuscular administration of MID-35 alone effectively alleviated skeletal muscle atrophy, its combination with anamorelin produced more comprehensive benefits.

Interestingly, while the combination of anamorelin and MID-35 showed clear functional improvements, it did not produce a synergistic effect on the mRNA expression of muscle atrophy markers such as Muscle RING Finger 1 (MuRF1), F-box only protein 31 (Fbxo31), and muscle atrophy F-box (MAFbx)/atrogin-1. This suggests that the two agents may mitigate muscle atrophy through different molecular pathways.

The study highlighted that this combination approach could be a novel therapeutic strategy for suppressing muscle wasting in cancer cachexia. However, it was also noted that the combination therapy was associated with an increase in tumor size in the tumor-bearing mice, a factor that would require careful consideration in clinical applications.

Treatment GroupKey Findings in Cancer Cachexia Mouse Model
Anamorelin + Myostatin Inhibitor (MID-35)Increased food intake, maximized grip strength, and longer survival.
Myostatin Inhibitor (MID-35) aloneEffectively alleviated skeletal muscle atrophy.
Anamorelin + Myostatin Inhibitor (MID-35)No synergistic effect on the mRNA expression of key muscle atrophy markers.
Table 1. Effects of Anamorelin and Myostatin Inhibitor Combination Therapy in a Preclinical Model.

Combined Approaches with GDF15 Monoclonal Antibodies and ActRIIB-Fc

Further preclinical investigations have explored the combination of anamorelin with agents targeting other pathways involved in cancer-associated cachexia, such as those involving Growth Differentiation Factor 15 (GDF15) and Activin A. In a genetic mouse model of lung cancer, researchers tested a combination of anamorelin with a ligand trap for the TGF-β/activin family members, ActRIIB-Fc, and a monoclonal antibody against GDF15.

In contrast, the combination of an anti-GDF15 monoclonal antibody with ActRIIB-Fc did not yield the expected improvements in food intake. While the combination of ActRIIB-Fc and the anti-GDF15 antibody did lead to a significant attenuation of weight loss, this was not accompanied by an increase in food intake or improvements in fat mass.

These findings suggest that targeting both appetite stimulation (via anamorelin) and the catabolic signaling pathways mediated by activin receptor ligands (via ActRIIB-Fc) may be a more effective strategy for comprehensively treating cancer cachexia than targeting GDF15 in this particular preclinical model.

Treatment GroupKey Findings in Lung Cancer Cachexia Mouse Model
Anamorelin + ActRIIB-FcReversed weight loss, increased lean and fat mass, restored spontaneous activity, and improved overall survival (effects more pronounced in female mice).
Anti-GDF15 mAb + ActRIIB-FcAttenuated weight loss but did not increase food intake or fat mass.
Anamorelin aloneShowed trends toward improvement in food intake and fat mass.
Table 2. Effects of Anamorelin in Combination with GDF15 Monoclonal Antibodies and ActRIIB-Fc.

Metabolic Fate and Biotransformation Studies of Anamorelin Fumarate

In Vitro Metabolic Profiling

To understand how Anamorelin (B1277382) is processed in the body, researchers utilize in vitro systems that mimic human metabolism, primarily focusing on liver-mediated reactions.

In vitro studies using pooled human liver microsomes (HLM) have been instrumental in exploring the metabolic profile of Anamorelin. nih.gov HLM contains a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, making it a standard model for predicting hepatic metabolism. oup.com Incubations of Anamorelin with HLM have successfully led to the identification of numerous metabolites, providing a foundational understanding of its biotransformation. nih.gov In one study, 18 metabolites were identified following HLM incubation, indicating a complex metabolic pathway. nih.gov

While HLM is a primary tool, studies have also utilized cryopreserved human hepatocytes. mdpi.comresearchgate.net Hepatocytes offer the advantage of containing a fuller range of enzymes, cofactors, and transporters, which can provide a more complete picture of in vivo metabolism. oup.com Incubations with human hepatocytes resulted in the identification of 14 phase I metabolites and two phase II glucuronide conjugates. mdpi.comresearchgate.net

Research has pinpointed the specific cytochrome P450 (CYP) isozymes responsible for Anamorelin's metabolism. The primary enzyme involved is CYP3A4. nih.govmdpi.comascopubs.orgsemanticscholar.org This has been confirmed in studies using cDNA-expressing CYP3A4 isozymes and through clinical observations where strong inhibitors or inducers of CYP3A4 significantly altered Anamorelin's pharmacokinetic profile. nih.govascopubs.org

While CYP3A4 is the main contributor, minor roles have been attributed to other isozymes, including CYP2C8 and CYP2D6. mdpi.comresearchgate.netsemanticscholar.org The significant role of CYP3A4 raises considerations for potential drug-drug interactions when Anamorelin is co-administered with substances that strongly affect this enzyme. nih.govascopubs.org Interestingly, the major metabolites produced in HLM incubations (M1 and M7) were different from those generated in isolated CYP3A4 isozyme assays (M7, M8, and M9), suggesting that other enzymes or pathways in the complete microsome system also play a significant role. nih.gov

Table 1: Cytochrome P450 Isozymes Involved in Anamorelin Metabolism

Isozyme Role in Metabolism Reference
CYP3A4 Primary nih.govmdpi.comascopubs.orgsemanticscholar.org
CYP2C8 Minor mdpi.comresearchgate.netsemanticscholar.org

| CYP2D6 | Minor | mdpi.comresearchgate.netsemanticscholar.org |

Characterization of Metabolites and Metabolic Pathways

The structural elucidation of Anamorelin's metabolites and the mapping of its metabolic pathways have been achieved through sophisticated analytical techniques.

High-resolution tandem mass spectrometry (LC-HRMS/MS) is a cornerstone technique for identifying and characterizing Anamorelin metabolites. mdpi.comresearchgate.netnih.gov This method allows for the precise determination of the mass of the parent drug and its metabolites, with fragmentation patterns providing structural clues. nih.gov

To streamline the analysis of complex data from LC-HRMS/MS, researchers have employed advanced computational approaches like molecular networking (MN) and feature-based molecular networking (FBMN). nih.gov Molecular networking organizes MS/MS data based on spectral similarity, clustering structurally related molecules like a parent drug and its metabolites into a network. nih.gov This approach facilitated the identification of 18 metabolites in one study, demonstrating its power in comprehensively mapping metabolic profiles. nih.gov FBMN further refines this process by incorporating chromatographic data, such as retention times, to differentiate between isomers that might have similar fragmentation patterns. nih.gov

Through these advanced analytical methods, several key metabolic reactions involved in the biotransformation of Anamorelin have been identified. nih.govresearchgate.net These represent the primary ways the human body modifies and prepares the compound for excretion.

The principal metabolic pathways include:

Demethylation: The removal of a methyl group. For example, metabolite M1 (C₃₀H₄₁N₆O₃) is formed by a 14 amu decrease from the parent Anamorelin molecule, indicating demethylation. nih.gov N-demethylation at the trimethylhydrazino group is a noted reaction. mdpi.comresearchgate.net

Hydroxylation: The addition of a hydroxyl (-OH) group, often on the indole (B1671886) substructure. nih.govmdpi.com

Dealkylation: The removal of an alkyl group. N-dealkylation at the piperidine (B6355638) ring has been observed. mdpi.comresearchgate.net

Desaturation: The formation of a double bond. nih.gov

N-Oxidation: The addition of an oxygen atom to a nitrogen atom. nih.gov

Oxidation: Occurs at the indole and methylalanyl groups. mdpi.comresearchgate.net

Glucuronidation: A phase II reaction where glucuronic acid is attached, typically at the indole group, to increase water solubility for excretion. mdpi.comresearchgate.net

Table 2: Summary of Identified Anamorelin Metabolites and Pathways

Metabolite Metabolic Reaction Reference
M1 Demethylation nih.gov
M5 N-dealkylation at piperidine ring mdpi.com
M7 N-alkylation (major in CYP3A4 assay) nih.gov
M8 Hydroxyindole-anamorelin / N-alkylation nih.govmdpi.com
M9 N-alkylation (major in CYP3A4 assay) nih.gov
M12 Nor-anamorelin (Demethylation) mdpi.com
M14 N-oxoalanyl-anamorelin (Oxidation) mdpi.com

Identification of Potential Metabolite Biomarkers for Research Applications

A primary goal of metabolism studies, particularly in the context of sports medicine and anti-doping, is to identify unique and long-lasting biomarkers of drug intake. mdpi.comresearchgate.net The detection of metabolites can extend the window of detection compared to the parent compound alone. researchgate.netsemanticscholar.org

Based on in vitro hepatocyte incubations, several major metabolites have been proposed as specific biomarkers for detecting Anamorelin consumption. mdpi.comresearchgate.net These include:

3-benzyl-3-[(trimethylhydrazino)carbonyl]-1-piperidnyl (M5)

Hydroxyindole-anamorelin (M8)

Nor-anamorelin (M12)

N-oxoalanyl-anamorelin (M14)

These four metabolites were identified as major products in hepatocyte studies and are suggested as useful targets for toxicological screening and doping control analysis. mdpi.com

Q & A

Q. What is the mechanism of action of anamorelin in addressing cancer anorexia-cachexia syndrome (CACS)?

Anamorelin is a selective ghrelin receptor agonist (GHSR1a) that mimics ghrelin's effects, stimulating appetite, growth hormone (GH) secretion, and insulin-like growth factor-1 (IGF-1) release. It modulates multiple pathways: appetite regulation via hypothalamic signaling, muscle protein synthesis through GH/IGF-1 axis activation, and suppression of pro-inflammatory cytokines. Preclinical studies show EC₅₀ values of 0.74 nM in FLIPR assays, confirming high receptor affinity .

Q. What key outcomes were observed in Phase III clinical trials (ROMANA 1, 2, and 3)?

ROMANA 1 and 2 (NCT01387269/NCT01387282) demonstrated significant increases in lean body mass (LBM; median +0.99 kg and +0.65 kg, respectively) using dual-energy X-ray absorptiometry (DEXA). However, handgrip strength (HGS) showed no improvement, raising questions about functional relevance. ROMANA 3, a 24-week extension, confirmed sustained LBM gains but no HGS benefit. Anamorelin also improved anorexia symptoms (Anderson Symptom Assessment Scale) and quality of life (QoL) scores .

Q. What is the recommended dosage and safety profile of anamorelin in clinical studies?

The standard dose is 100 mg/day orally, validated in Japanese trials for NSCLC and gastrointestinal cancers. Common adverse events include hyperglycemia, nausea, and edema. No dose-limiting toxicities were reported in Phase II/III trials, but long-term safety beyond 24 weeks remains under investigation .

Advanced Research Questions

Q. How do discrepancies between LBM gains and functional outcomes (e.g., HGS) impact the interpretation of anamorelin’s efficacy?

While LBM improvements are statistically significant, the lack of HGS improvement suggests that increased muscle mass may not translate to functional benefits. Potential explanations include:

  • Insensitivity of HGS as an endpoint in advanced cancer populations with comorbidities.
  • Delayed functional effects requiring longer intervention (>24 weeks).
  • Confounding factors like systemic inflammation or chemotherapy toxicity .

Q. What methodological considerations are critical for designing trials to assess anamorelin’s synergistic effects with nutritional support or exercise?

Future trials should:

  • Use stratified randomization to control for baseline nutritional status and physical activity.
  • Incorporate biomarkers (e.g., IL-6, TNF-α) to monitor inflammatory modulation.
  • Employ functional endpoints like 6-minute walk test (6MWT) alongside body composition metrics .

Q. How do cytochrome P450 (CYP) enzyme interactions affect anamorelin’s pharmacokinetics?

Anamorelin is metabolized primarily by CYP3A4 and CYP2D6. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases anamorelin exposure (AUC↑ 2.1-fold), while inducers (e.g., rifampin) reduce exposure (AUC↓ 64%). Dose adjustments are recommended in polypharmacy scenarios common in cancer patients .

Q. What are the implications of regional variability in trial outcomes (e.g., Japan vs. international studies)?

Japanese trials reported higher LBM gains (+1.38 kg in NSCLC, +1.89 kg in gastrointestinal cancer) compared to international ROMANA studies. Potential factors include:

  • Genetic differences in ghrelin receptor sensitivity.
  • Variations in supportive care standards or dietary practices.
  • Heterogeneity in cancer subtypes and cachexia severity .

Q. How do comorbidities like diabetes influence anamorelin’s efficacy and safety?

Retrospective analyses show diabetic patients (HbA1c ≥6.5%) had attenuated body weight gains (−0.2 kg vs. +1.1 kg in non-diabetics) and higher hyperglycemia risk. Monitoring glucose levels and adjusting antihyperglycemic agents is critical in this subgroup .

Q. What preclinical models validate anamorelin’s effects on muscle metabolism and tumor growth?

Rodent studies demonstrated dose-dependent increases in food intake (+30% at 30 mg/kg) and GH secretion. Pig models showed sustained IGF-1 elevation after 7-day dosing. Notably, xenograft models revealed no tumor growth stimulation, supporting its safety in cancer patients .

Q. What biomarkers are most predictive of anamorelin response in CACS?

Baseline GH/IGF-1 levels, inflammatory markers (CRP, IL-6), and appetite scores (FAACT) correlate with treatment response. Patients with ≥5% pre-treatment weight loss show greater LBM improvements, suggesting cachexia severity as a predictive factor .

Methodological Recommendations

  • Body Composition Analysis : Use DEXA or CT scans over bioelectrical impedance for higher precision in LBM measurement .
  • Statistical Powering : Account for high attrition rates in advanced cancer trials (e.g., 30% dropout in ROMANA studies) .
  • Endpoint Selection : Combine patient-reported outcomes (e.g., FAACT) with objective metrics (LBM, HGS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anamorelin Fumarate
Reactant of Route 2
Anamorelin Fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.